Adenosine-5'-diphosphate

Catalog No.
S517245
CAS No.
58-64-0
M.F
C10H15N5O10P2
M. Wt
427.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine-5'-diphosphate

CAS Number

58-64-0

Product Name

Adenosine-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

5'-Pyrophosphate, Adenosine, Adenosine 5' Pyrophosphate, Adenosine 5'-Pyrophosphate, Adenosine Diphosphate, Adenosine Pyrophosphate, ADP, ADP, Magnesium, Diphosphate, Adenosine, Magnesium ADP, MgADP, Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Description

The exact mass of the compound Adenosine-5'-diphosphate is 427.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-diphosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adenosine-5'-diphosphate (ADP), also known as adenosine pyrophosphate, is a crucial molecule in cellular metabolism, acting as the primary energy currency alongside Adenosine triphosphate (ATP) []. It is found in all living organisms and plays a vital role in energy transfer reactions. ADP originates from the breakdown of ATP by enzymes called ATPases []. These enzymes remove the terminal phosphate group from ATP, releasing energy and generating ADP. The ADP can then be recycled back into ATP through cellular respiration or other energy-generating pathways []. Due to its role in energy transfer, ADP is extensively studied in various scientific fields, including biochemistry, cell biology, and medicine [].


Molecular Structure Analysis

ADP consists of three main components:

  • Adenine: A nitrogenous base (purine) that binds to the sugar ribose.
  • Ribose: A pentose sugar with five carbon atoms.
  • Diphosphate group: Two phosphate groups linked together by a high-energy phosphoanhydride bond. This bond is crucial for ADP's role in energy transfer [].

The key feature of ADP's structure is the diphosphate group. The bond between the terminal phosphate group and the rest of the molecule is a phosphoanhydride bond, which stores a significant amount of potential energy. When this bond is broken by enzymes, the energy is released and can be used to drive various cellular processes [].


Chemical Reactions Analysis

ADP is involved in several essential chemical reactions within cells. The most important reaction is its interconversion with ATP:

ATP + H2O -> ADP + Pi + Energy (Eq. 1) []

where:

  • ATP - Adenosine triphosphate
  • ADP - Adenosine diphosphate
  • Pi - Inorganic phosphate
  • Energy - Released as usable cellular energy

This reaction is catalyzed by ATPase enzymes and serves as the primary source of energy for numerous cellular functions like muscle contraction, protein synthesis, and nerve impulse transmission [].

The reverse reaction, ADP phosphorylation to ATP, occurs during cellular respiration and other energy-generating processes:

ADP + Pi + Energy -> ATP (Eq. 2) []

This reaction is driven by the energy released from the breakdown of carbohydrates, fats, and proteins.

Physical and Chemical Properties

  • Molecular Formula: C₁₀H₁₅N₅O₁₀P₂ []
  • Molecular Weight: 427.2 g/mol []
  • Physical State: White crystalline powder []
  • Melting Point: Decomposes above 200°C []
  • Solubility: Soluble in water []
  • Stability: Relatively stable in aqueous solutions at neutral pH, but can hydrolyze to AMP (adenosine monophosphate) under acidic or basic conditions [].

ADP's primary mechanism of action lies in its ability to donate a phosphate group to fuel cellular processes. The energy released by breaking the phosphoanhydride bond in ADP can be used for various purposes, including:

  • Muscle contraction: In muscle cells, ATP hydrolysis by myosin ATPase provides the energy for muscle fiber movement [].
  • Active transport: ATP hydrolysis by ion pumps allows the transport of molecules across cell membranes against their concentration gradient.
  • Biosynthesis: ATP provides energy for the synthesis of complex molecules like proteins, carbohydrates, and lipids.

Energy Transfer and Metabolism

  • Cellular Fuel Gauge: ADP acts as the primary energy currency within cells, functioning alongside Adenosine-5'-triphosphate (ATP). ATP hydrolysis (breakdown) by enzymes called ATPases releases energy captured in the phosphate bonds. This energy is then used to power numerous cellular functions. ADP can be recycled back to ATP by ATP synthases, allowing for continuous energy transfer .

  • Metabolic Regulation: ADP levels within cells signal their energy demands. High ADP concentrations indicate depleted ATP stores, triggering metabolic pathways to increase ATP production. Conversely, sufficient ATP levels lead to a decrease in ADP, regulating energy homeostasis .

Signaling Molecule

  • Purinergic Receptor Activation: ADP acts as a signaling molecule by binding to purinergic receptors present on cell membranes. These receptors are classified as P2X and P2Y, with each subtype mediating distinct cellular responses. P2X receptor activation often results in rapid changes in calcium levels, impacting processes like neurotransmission and platelet aggregation .

  • Diverse Cellular Functions: Purinergic signaling mediated by ADP influences various cellular functions, including proliferation, migration, and survival. Research explores the role of ADP signaling in physiological and pathological processes, including learning and memory, vascular function, and inflammation .

Research Applications

  • Cellular Signaling Studies: ADP serves as a valuable tool to investigate purinergic signaling pathways. Researchers employ ADP to stimulate specific purinergic receptors and study their downstream effects on cellular processes .

  • Disease Modeling: Aberrant purinergic signaling has been implicated in various diseases. Research using ADP helps model disease processes and evaluate potential therapeutic interventions targeting purinergic receptors .

  • Drug Discovery: ADP's role in various cellular functions makes it a target for drug discovery efforts. Researchers develop molecules that modulate ADP signaling for potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-4.6

Exact Mass

427.0294

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61D2G4IYVH

Other CAS

18389-49-6
58-64-0

Wikipedia

Adenosine diphosphate

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate): ACTIVE

Dates

Modify: 2023-08-15
1: Li YH, Li XF, Liu JT, Wang H, Fan LL, Li J, Sun GP. PKM2, a potential target for regulating cancer. Gene. 2018 May 15. pii: S0378-1119(18)30527-4. doi: 10.1016/j.gene.2018.05.038. [Epub ahead of print] Review. PubMed PMID: 29775756.
2: Xie W, Yin Q, Zhang M, Li S, Chen S. Leukocyte miR-223-3p is not associated with 
altered platelet responses to clopidogrel in patients with coronary artery disease. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2018 Apr 28;43(4):421-427. doi: 10.11817/j.issn.1672-7347.2018.04.014. PubMed PMID: 29774880.
3: Bojić M, Antolić A, Tomičić M, Debeljak Ž, Maleš Ž. Propolis ethanolic extracts reduce adenosine diphosphate induced platelet aggregation determined on whole blood. Nutr J. 2018 May 14;17(1):52. doi: 10.1186/s12937-018-0361-y. PubMed PMID: 29759064.
4: Gowda GAN. Profiling Redox and Energy Coenzymes in Whole Blood, Tissue and Cells Using NMR Spectroscopy. Metabolites. 2018 May 14;8(2). pii: E32. doi: 10.3390/metabo8020032. Review. PubMed PMID: 29757993.
5: Liu Y, Fan J, Yang H, Xu E, Wei W, Zhang Y, Liu S. Detection of PARP-1 activity based on hyperbranched-poly (ADP-ribose) polymers responsive current in artificial nanochannels. Biosens Bioelectron. 2018 Aug 15;113:136-141. doi: 10.1016/j.bios.2018.05.005. Epub 2018 May 4. PubMed PMID: 29754052.
6: Yellen G. Fueling thought: Management of glycolysis and oxidative phosphorylation in neuronal metabolism. J Cell Biol. 2018 May 11. pii: jcb.201803152. doi: 10.1083/jcb.201803152. [Epub ahead of print] Review. PubMed PMID: 29752396.
7: Ryu KW, Nandu T, Kim J, Challa S, DeBerardinis RJ, Kraus WL. Metabolic regulation of transcription through compartmentalized NAD(+) biosynthesis. Science. 2018 May 11;360(6389). pii: eaan5780. doi: 10.1126/science.aan5780. PubMed PMID: 29748257.
8: Wellmann R, Borden BA, Danahey K, Nanda R, Polite BN, Stadler WM, Ratain MJ, O'Donnell PH. Analyzing the clinical actionability of germline pharmacogenomic findings in oncology. Cancer. 2018 May 9. doi: 10.1002/cncr.31382. [Epub ahead of print] PubMed PMID: 29742281.
9: Ling LQ, Yang XC, Chen H, Liu CN, Chen S, Jiang H, Jin YX, Zhou J. [Adjusting Platelet Counts for Platelet Aggregation Tests]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2018 Mar;49(2):276-279. Chinese. PubMed PMID: 29737075.
10: Shakir EA, Rasheed Naji NA. In vitro impact of laser irradiation on platelet aggregation. Lasers Med Sci. 2018 May 7. doi: 10.1007/s10103-018-2527-4. [Epub ahead of print] PubMed PMID: 29736759.
11: Yang X, Shen S, Guo L, Tan J, Lei H, Wu J, Zhao L, Xiong T, Wu Y, Cheng Y, Zhang Y. An Enzyme-Responsive "Turn-on" Fluorescence Polymeric Superamphiphile as a Potential Visualizable Phosphate Prodrug Delivery Vehicle. Macromol Biosci. 2018 May 7:e1800045. doi: 10.1002/mabi.201800045. [Epub ahead of print] PubMed PMID: 29732741.
12: Yi X, Lin J, Wang Y, Zhou J, Zhou Q, Wang C. Response to clopidogrel is associated with early neurological deterioration after acute ischemic stroke. Oncotarget. 2018 Apr 13;9(28):19900-19910. doi: 10.18632/oncotarget.24945. eCollection 2018 Apr 13. PubMed PMID: 29731992; PubMed Central PMCID: PMC5929435.
13: Capoluongo E, Scambia G, Nabholtz JM. Main implications related to the switch to BRCA1/2 tumor testing in ovarian cancer patients: a proposal of a consensus. Oncotarget. 2018 Apr 13;9(28):19463-19468. doi: 10.18632/oncotarget.24728. eCollection 2018 Apr 13. PubMed PMID: 29731958; PubMed Central PMCID: PMC5929401.
14: Lu Z, Sun J, Xin Y, Chen K, Ding W, Wang Y. Sevoflurane-induced memory impairment in the postnatal developing mouse brain. Exp Ther Med. 2018 May;15(5):4097-4104. doi: 10.3892/etm.2018.5950. Epub 2018 Mar 12. PubMed PMID: 29731813; PubMed Central PMCID: PMC5920718.
15: Fan FS, Yang CF. Complete response to orally administered melphalan in malignant pleural effusion from an occult female genital organ primary neoplasm with BRCA1/2 mutations: a case report. J Med Case Rep. 2018 May 6;12(1):122. doi: 10.1186/s13256-018-1674-3. PubMed PMID: 29729664; PubMed Central PMCID: PMC5936624.
16: Otręba M, Budzikur D, Górecki Ł, Řlepokura KA. Adenosine hypodiphosphate ester, an analogue of ADP: analysis of the adenine-hypodiphosphate interaction mode in hypodiphosphate nucleotides and adenine salts. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):571-583. doi: 10.1107/S2053229618005089. Epub 2018 Apr 11. PubMed PMID: 29726466.
17: Rangarao R, Smruti BK, Singh K, Gupta A, Batra S, Choudhary RK, Gupta A, Sahani S, Kabra V, Parikh PM, Aggarwal S. Practical consensus recommendations on management of triple-negative metastatic breast cancer. South Asian J Cancer. 2018 Apr-Jun;7(2):127-131. doi: 10.4103/sajc.sajc_118_18. PubMed PMID: 29721479; PubMed Central PMCID: PMC5909290.
18: Naserzadeh P, Mortazavi SA, Ashtari K, Salimi A, Farokhi M, Pourahmad J. Evaluation of the toxicity effects of silk fibroin on human lymphocytes and monocytes. J Biochem Mol Toxicol. 2018 May 2:e22056. doi: 10.1002/jbt.22056. [Epub ahead of print] PubMed PMID: 29719092.
19: Frederiksen HW, Zwisler AD, Johnsen SP, Öztürk B, Lindhardt T, Norredam M. Differences in initiation and discontinuation of preventive medications and use of non-pharmacological interventions after acute coronary syndrome among migrants and Danish-born. Eur Heart J. 2018 Apr 30. doi: 10.1093/eurheartj/ehy227. [Epub ahead of print] PubMed PMID: 29718168.
20: Wu DD, Gao YR, Li T, Wang DY, Lu D, Liu SY, Hong Y, Ning HB, Liu JP, Shang J, Shi JF, Wei JS, Ji XY. PEST-containing nuclear protein mediates the proliferation, migration, and invasion of human neuroblastoma cells through MAPK and PI3K/AKT/mTOR signaling pathways. BMC Cancer. 2018 May 2;18(1):499. doi: 10.1186/s12885-018-4391-9. PubMed PMID: 29716528; PubMed Central PMCID: PMC5930684.

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